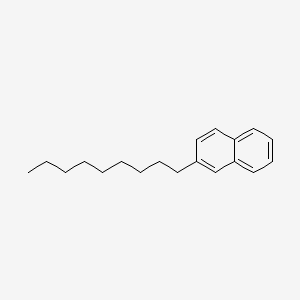
(Chloroacetoxy)triphenylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chloroacetoxy)triphenylstannane is an organotin compound with the molecular formula C20H17ClO2Sn. It is a derivative of triphenylstannane, where one of the phenyl groups is substituted with a chloroacetoxy group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Chloroacetoxy)triphenylstannane can be synthesized through the reaction of triphenylstannane with chloroacetic acid in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
Ph3SnH+ClCH2COOH→Ph3SnOCOCH2Cl+H2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity of the product. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(Chloroacetoxy)triphenylstannane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetoxy group can be substituted with other nucleophiles, leading to the formation of different organotin compounds.
Oxidation Reactions: The compound can be oxidized to form triphenyltin oxide and other oxidation products.
Reduction Reactions: Reduction of this compound can yield triphenylstannane and other reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Various organotin compounds with different functional groups.
Oxidation Reactions: Triphenyltin oxide and other oxidized derivatives.
Reduction Reactions: Triphenylstannane and other reduced species.
Applications De Recherche Scientifique
(Chloroacetoxy)triphenylstannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry and drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of (chloroacetoxy)triphenylstannane involves its interaction with nucleophiles and electrophiles in chemical reactions. The chloroacetoxy group acts as a leaving group, facilitating substitution reactions. The compound can also undergo oxidation and reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylstannane: The parent compound of (chloroacetoxy)triphenylstannane, lacking the chloroacetoxy group.
Triphenyltin Chloride: Another derivative of triphenylstannane with a chloride substituent.
Triphenyltin Hydroxide: A hydroxyl-substituted derivative of triphenylstannane.
Uniqueness
This compound is unique due to the presence of the chloroacetoxy group, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in organic synthesis and other chemical applications.
Propriétés
Numéro CAS |
7094-94-2 |
|---|---|
Formule moléculaire |
C20H17ClO2Sn |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
triphenylstannyl 2-chloroacetate |
InChI |
InChI=1S/3C6H5.C2H3ClO2.Sn/c3*1-2-4-6-5-3-1;3-1-2(4)5;/h3*1-5H;1H2,(H,4,5);/q;;;;+1/p-1 |
Clé InChI |
XOFYGTPELGZPLY-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)






![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)
![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)




